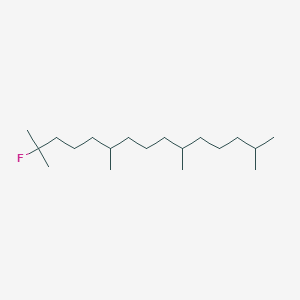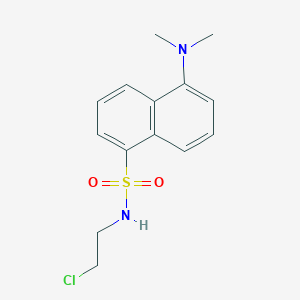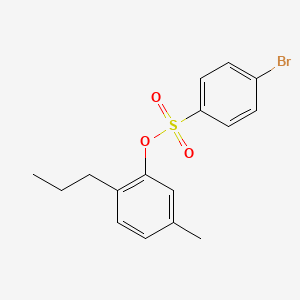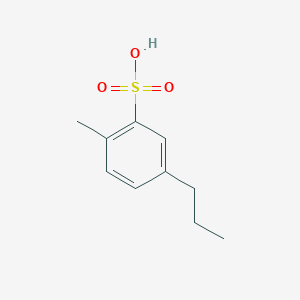
2-Methyl-5-propylbenzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-propylbenzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It features a benzene ring substituted with a methyl group at the second position, a propyl group at the fifth position, and a sulfonic acid group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-propylbenzene-1-sulfonic acid typically involves the sulfonation of 2-Methyl-5-propylbenzene. The process can be carried out using fuming sulfuric acid (oleum) or sulfur trioxide in the presence of a catalyst. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to avoid side reactions and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction parameters and improved safety. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-propylbenzene-1-sulfonic acid undergoes various chemical reactions, including:
Electrophilic substitution: The sulfonic acid group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution reactions.
Nucleophilic substitution: The sulfonic acid group can be replaced by nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the sulfonic acid group.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., FeCl3) can be used.
Nucleophilic substitution: Strong nucleophiles such as hydroxide ions or amines can replace the sulfonic acid group.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Electrophilic substitution: Halogenated derivatives of this compound.
Nucleophilic substitution: Substituted benzene derivatives with different functional groups replacing the sulfonic acid group.
Oxidation: Oxidized products such as carboxylic acids or ketones.
Reduction: Reduced products such as alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Methyl-5-propylbenzene-1-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-propylbenzene-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound can also act as a catalyst or inhibitor in biochemical pathways, depending on the specific context.
Comparación Con Compuestos Similares
Similar Compounds
Benzene-1-sulfonic acid: Lacks the methyl and propyl substituents, making it less hydrophobic and less sterically hindered.
2-Methylbenzene-1-sulfonic acid: Lacks the propyl group, resulting in different chemical and physical properties.
5-Propylbenzene-1-sulfonic acid: Lacks the methyl group, affecting its reactivity and interactions.
Uniqueness
2-Methyl-5-propylbenzene-1-sulfonic acid is unique due to the presence of both methyl and propyl groups, which influence its solubility, reactivity, and interactions with other molecules. These substituents can enhance its hydrophobicity and steric effects, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
92639-78-6 |
|---|---|
Fórmula molecular |
C10H14O3S |
Peso molecular |
214.28 g/mol |
Nombre IUPAC |
2-methyl-5-propylbenzenesulfonic acid |
InChI |
InChI=1S/C10H14O3S/c1-3-4-9-6-5-8(2)10(7-9)14(11,12)13/h5-7H,3-4H2,1-2H3,(H,11,12,13) |
Clave InChI |
SBHYZHSAXKIQLW-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C(C=C1)C)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(4-Butoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14355135.png)
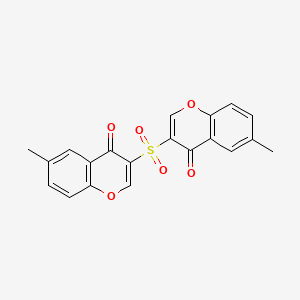
![(6E)-4-Chloro-6-{[(1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14355157.png)
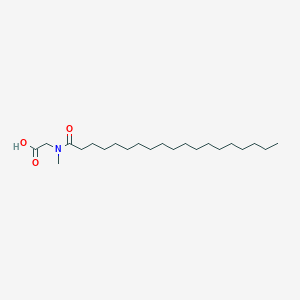
![2-(4-Bromo-2-nitrophenyl)-1-[4-(4-bromophenoxy)phenyl]ethan-1-one](/img/structure/B14355171.png)
![N-[2-(Pentafluorophenoxy)phenyl]acetamide](/img/structure/B14355176.png)
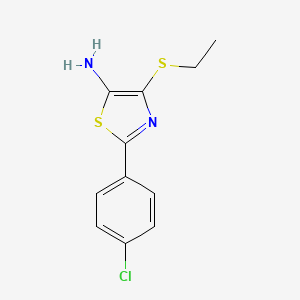
![Methyl bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14355198.png)


